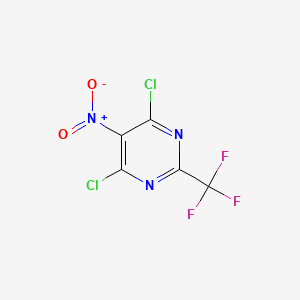

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

説明

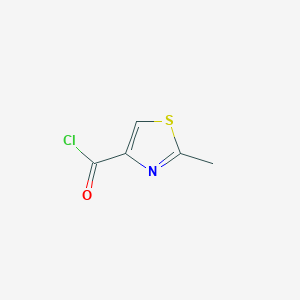

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are of significant interest due to their wide range of applications in life-science industries. Pyrimidines are known for their utility in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the pyrimidine ring can greatly influence the chemical reactivity and physical properties of these compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, often involves halogenation reactions, nucleophilic substitutions, and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a two-step process starting from 2,4,6-trichloropyrimidine, with an overall yield of 44.6% . Another method reported a three-step synthesis from pyrimidine-2,4,6(1H,3H,5H)-trione with a high yield of up to 85% . These methods highlight the importance of optimizing reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of various substituents that can influence the electronic distribution and intermolecular interactions within the molecule. For example, symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso group, exhibit polarized molecular-electronic structures that lead to extensive charge-assisted hydrogen bonding and various supramolecular structures . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic aromatic substitution, which is influenced by the activating effect of ring nitrogen and steric effects of substituents . The reactivity of chlorinated pyrimidine derivatives with nucleophiles has also been investigated, providing insights into the potential transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups such as nitro, chloro, and trifluoromethyl groups can affect the acidity, basicity, and overall reactivity of the molecule. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide detailed information on the molecular geometry and electronic properties of compounds like 2,4-dichloro-5-nitropyrimidine, which can be related to 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine . Additionally, the study of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can give insights into the reactivity and potential non-linear optical properties of these compounds .

科学的研究の応用

LC-QTOF-MS/MS Method Development

A study by Moorthy et al. (2022) developed and validated a new LC-QTOF-MS/MS method for the identification and quantitative determination of a derivative of 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, specifically 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP), in ticagrelor active pharmaceutical ingredient (API). This method involves a derivatization process and is significant for its high sensitivity and precision in detecting low levels of genotoxic impurities in pharmaceuticals (Moorthy et al., 2022).

Spectroscopic Studies of Pyrimidine Derivatives

Research by Mogren et al. (2013) conducted experimental and theoretical studies on the electronic absorption spectra of various pyrimidine derivatives, including 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine. This study provided insights into the solvent effects on the absorption spectral properties of these compounds, contributing to a better understanding of their electronic structures (Mogren et al., 2013).

Synthesis of Drug-like Small

MoleculesRao et al. (2021) reported on the synthesis of a library of drug-like small molecules based on analogues of 4,6-dichloro-5-nitro-2-(phenylthio)-pyrimidine. This research highlights an efficient method for producing these compounds, which are characterized by their potential applications in drug development and their eco-friendly synthesis process (Rao et al., 2021).

Synthesis and Reactivity Studies

Lopez et al. (2009) investigated the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate crucial for the preparation of nitropyrimidines targeting the DNA repairing protein MGMT. The study presents a comprehensive view of the synthesis process and the reactivity of the resulting compounds, contributing to the understanding of aromatic substitution reactions in pyrimidine chemistry (Lopez et al., 2009).

Generation and Functionalization of Metal-Bearing Pyrimidines

Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, including 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine. This research is significant for its exploration of the stable lithiation of pyrimidines, leading to the production of carboxylic acids and other derivatives, which are important in organic synthesis and pharmaceutical applications (Schlosser et al., 2006).

Nonlinear Optical Properties

Murthy et al. (2019) conducted a study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a derivative of 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, analyzing its structural and spectroscopic characteristics. This research provided insights into the compound's potential as a third-order nonlinear optical material, which is crucial for applications in optical limiting and switching devices. The study used advanced spectroscopic techniques and theoretical calculations to understand the linear and nonlinear optical behavior of the compound (Murthy et al., 2019).

作用機序

Target of Action

It is known that trifluoromethylpyridine derivatives, which share a similar structure, are widely used in the pharmaceutical industry and have shown significant effects in the treatment of various cancers .

Mode of Action

It is suggested that the unique physicochemical properties of the fluorine atom and the characteristics of the pyrimidine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Result of Action

It is known that trifluoromethylpyridine derivatives have shown significant effects in the treatment of various cancers .

特性

IUPAC Name |

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N3O2/c6-2-1(13(14)15)3(7)12-4(11-2)5(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCAJZCDJPUTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613136 | |

| Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

CAS RN |

715-46-8 | |

| Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)